molecular formula C19H21N7S B2732778 N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine CAS No. 2379976-44-8

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine

Cat. No.: B2732778
CAS No.: 2379976-44-8
M. Wt: 379.49
InChI Key: IKAUCQGUTDWXFQ-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine typically involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the purine ring. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine is unique due to its combination of a benzothiazole ring, a piperidine ring, and a purine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7S/c1-25-12-23-16-17(21-11-22-18(16)25)20-10-13-6-8-26(9-7-13)19-24-14-4-2-3-5-15(14)27-19/h2-5,11-13H,6-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAUCQGUTDWXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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